molecular formula C22H22N4O7S B12300293 6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12300293
M. Wt: 486.5 g/mol
InChI Key: AWBJVSUGLZFBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Furbenicillin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Furbenicillin has a wide range of scientific research applications:

Mechanism of Action

Furbenicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall . By binding to PBPs, furbenicillin inhibits the transpeptidase reaction, disrupting the formation of cross-links between peptidoglycan chains. This weakens the bacterial cell wall, leading to cell lysis and bacterial death .

Properties

Molecular Formula

C22H22N4O7S

Molecular Weight

486.5 g/mol

IUPAC Name

6-[[2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C22H22N4O7S/c1-22(2)15(20(30)31)26-18(29)14(19(26)34-22)23-17(28)13(11-7-4-3-5-8-11)24-21(32)25-16(27)12-9-6-10-33-12/h3-10,13-15,19H,1-2H3,(H,23,28)(H,30,31)(H2,24,25,27,32)

InChI Key

AWBJVSUGLZFBOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C

Origin of Product

United States

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